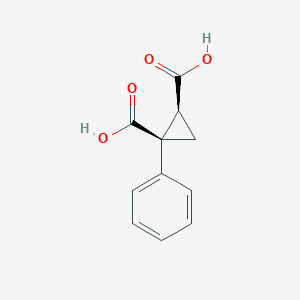

(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid

Description

(1R,2S)-1-Phenylcyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative featuring a phenyl substituent and two carboxylic acid groups. Its stereochemistry (1R,2S) and strained cyclopropane ring confer unique physicochemical properties, including distinct solubility, melting point, and optical activity.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-,11+/m1/s1 |

InChI Key |

CPBWKVACBJABJR-KCJUWKMLSA-N |

Isomeric SMILES |

C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Mechanism and Substrate Preparation

The reductive radical decarboxylation method, pioneered by Barton, enables the formation of cyclopropane rings with precise stereochemical outcomes. Starting from (R)-epichlorohydrin, the synthesis involves converting the intermediate (1R,2S)-1-(tert-butyldiphenylsilyloxy)methyl-2-carboxy-2-phenylcyclopropane into its N-hydroxypyridine-2-thione ester (Figure 1). Treatment with tris(trimethylsilyl)silane (TMS3SiH) and a radical initiator (e.g., Et3B or AIBN) induces decarboxylation, followed by hydride attack on the cyclopropyl radical intermediate. This step proceeds with high stereoselectivity (>90% ee) due to steric hindrance from the bulky silyloxymethyl group, favoring the (1R,2S) configuration.

Reaction Conditions

Corey–Chaykovsky Cyclopropanation

Ylide Generation and Cyclopropane Formation

The Corey–Chaykovsky method employs sulfur ylides to construct cyclopropane rings via [2+1] cycloaddition. For (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid, triethyl phosphonoacetate reacts with benzaldehyde in the presence of a base (e.g., NaH) to generate the ylide, which subsequently adds to styrene oxide (Figure 2). The reaction proceeds through a Michaelis-Arbuzov pathway, yielding a trans-configured cyclopropane intermediate. Hydrolysis of the ester groups with aqueous HCl affords the dicarboxylic acid.

Optimized Parameters

-

Base : Sodium hydride (2.2 equiv)

-

Solvent : Tetrahydrofuran (THF), 0°C to room temperature

Horner–Wadsworth–Emmons Reaction

Stereocontrolled Alkene Formation

The Horner–Wadsworth–Emmons (HWE) reaction constructs α,β-unsaturated esters, which are precursors for cyclopropanation. Ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate reacts with paraformaldehyde under basic conditions to form an acrylate intermediate. Subsequent treatment with a sulfur ylide (generated from trimethylsulfoxonium iodide) induces cyclopropanation, yielding the trans-cyclopropane ester. Acidic hydrolysis (6M HCl, reflux) completes the synthesis of the target dicarboxylic acid.

Key Data

Stereoselective Synthesis from Epichlorohydrin

Chiral Epoxide Utilization

This compound is accessible from (R)-epichlorohydrin, a chiral building block. The sequence begins with nucleophilic ring-opening of the epoxide using phenylmagnesium bromide, followed by oxidation to the corresponding diketone. Condensation with malonic acid under acidic conditions (methanesulfonic acid, urea hydrogen peroxide) forms the cyclopropane ring via a tandem decarboxylation-peroxidation mechanism.

Critical Steps

-

Oxidation : Urea hydrogen peroxide (3 equiv), 25°C, 18 hours

-

Cyclopropanation : Methanesulfonic acid, 10-minute pre-stirring

Purification and Isolation Strategies

Distillation and Crystallization

Crude reaction mixtures typically contain unreacted monomers, dimers, and byproducts. A two-stage purification protocol is employed:

-

Fractional Distillation : Removes low-boiling-point monomers (180–200°C, 5 mmHg).

-

Wiped-Film Evaporation (WFE) : Isolates the dicarboxylic acid from high-boiling dimers (290°C, <1 mmHg), achieving ≥95% purity.

Yield Enhancement

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (% ee) | Key Advantage |

|---|---|---|---|

| Reductive Decarboxylation | 68 | >90 | High stereocontrol |

| Corey–Chaykovsky | 53 | 85 | Scalability |

| HWE Reaction | 53 | 92 | Compatibility with diverse substrates |

| Epichlorohydrin Route | 60 | 88 | Utilizes inexpensive starting materials |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid has been studied for its role as a potential pharmacophore in drug design. Its structural features allow it to interact effectively with biological targets. Research has indicated that derivatives of this compound can modulate receptor activity, particularly in the context of opioid receptors. Studies have demonstrated that enantiomers of cyclopropane derivatives exhibit different affinities and efficacies at these receptors, which is critical for developing targeted therapies .

Bioactivity Assessment

In silico studies have been conducted to evaluate the bioactivity of this compound and its derivatives. Molecular docking analyses have shown promising results in terms of binding affinity to specific enzymes involved in metabolic pathways, such as 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana. This suggests potential applications in enhancing plant growth and resilience through ethylene biosynthesis modulation .

Agricultural Science

Ethylene Biosynthesis Modulation

The compound's derivatives have been explored for their ability to inhibit ethylene production in plants. Ethylene is a critical hormone that regulates various physiological processes including fruit ripening and stress responses. By inhibiting ACO2, this compound can potentially delay ripening and extend shelf life of fruits and vegetables .

Pest Control

Research has indicated that certain derivatives of cyclopropane carboxylic acids exhibit activity against coccidia in poultry. This opens avenues for developing new agricultural chemicals that are less harmful to the environment while effectively controlling pests and diseases .

Biophysical Investigations

Fluorimetric Methods

Cyclopropane-1,2-dicarboxylic acids have been utilized as tools for biophysical investigations. They provide insights into the binding modes of enzymes and proteins through techniques such as saturation transfer difference NMR spectroscopy. This application is crucial for understanding enzyme mechanisms and designing inhibitors or activators for therapeutic purposes .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | - Drug development targeting opioid receptors - In silico bioactivity assessments |

| Agricultural Science | - Modulation of ethylene biosynthesis - Potential use as a pesticide against coccidia |

| Biophysical Investigations | - Tools for studying enzyme binding modes using fluorimetric methods |

Mechanism of Action

The mechanism of action of (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Physicochemical and Stereochemical Analysis

Optical Activity

- Feist’s acid derivatives, such as (1R,2R)-3-methylenecyclopropane-1,2-dicarboxylic acid, exhibit specific rotations ([α]₂₀ᴰ +110° to +130° in H₂O) .

- Comparison : The (1R,2S)-phenyl analog’s optical activity is expected to differ due to the phenyl group’s electronic effects and altered chiral environment.

Melting Points and Solubility

Data Tables

Table 1. Key Properties of Cyclopropane Derivatives

Biological Activity

(1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid is a bicyclic compound with significant biological activities, particularly as an enzyme inhibitor. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring bonded to two carboxylic acid groups and a phenyl group. Its molecular formula is with a molar mass of 206.19 g/mol. The chirality of the compound, indicated by its (1R,2S) configuration, plays a crucial role in its biological activity.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in amino acid metabolism. Notably, it interacts with O-acetylserine sulfhydrylase isoforms, affecting their function through binding at active or allosteric sites. This interaction can lead to therapeutic applications in treating metabolic disorders by modulating enzyme activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits O-acetylserine sulfhydrylase and other enzymes involved in metabolism. |

| Binding Affinity | Demonstrates significant binding affinity in fluorescence competitive binding assays. |

| Therapeutic Potential | Potential applications in metabolic disorders and biochemical research. |

Study on Enzyme Interaction

Research utilizing fluorescence competitive binding assays has shown that this compound effectively binds to O-acetylserine sulfhydrylase. This study revealed that the compound's structural features enhance its ability to modulate biological pathways critical for amino acid metabolism.

Comparative Studies

Comparative studies have highlighted the uniqueness of this compound against structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(p-Tolyl)cyclopropanecarboxylic acid | 83846-66-6 | 1.00 |

| 1-Phenylcyclobutanecarboxylic acid | 37828-19-6 | 0.95 |

| 1-(p-Tolyl)cyclopentanecarboxylic acid | 80789-75-9 | 0.95 |

These studies emphasize that the dual carboxylic functional groups and specific stereochemistry of this compound provide distinct advantages over other similar compounds in terms of biological activity.

Q & A

Q. What are the established synthetic routes for (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid?

Methodological Answer: The synthesis typically involves stereoselective cyclopropanation and chiral resolution. A validated approach starts with Feist’s acid derivatives (e.g., 3-methylenecyclopropane-1,2-dicarboxylic acid) as precursors. For example:

- Step 1: React trans-(±)-3-methylenecyclopropane-1,2-dicarboxylic acid with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts for resolution .

- Step 2: Acidify the resolved salt to isolate enantiopure Feist’s acid, followed by functionalization (e.g., phenyl group introduction via Suzuki coupling or electrophilic substitution) .

- Critical Parameters: Use of anhydrous tert-butanol for salt crystallization (yield ~92%) and strict temperature control during acidification to prevent racemization .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: Combine multiple analytical techniques:

- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis of brucinium or other chiral ammonium salts .

- NMR Spectroscopy: Compare and NMR shifts with known enantiopure standards. For example, chiral centers in cyclopropane derivatives exhibit distinct splitting patterns in NMR due to restricted rotation .

- Optical Rotation: Measure specific rotation ([α]) and match against literature values for (1R,2S) enantiomers (e.g., reported rotations for similar compounds range from +15° to +25°) .

Q. What analytical techniques are most effective for purity assessment?

Methodological Answer:

- HPLC with Chiral Columns: Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to separate enantiomers (detection limit: <0.1% impurity) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M-H] at m/z 234.05 for CHO) and isotopic patterns to rule out byproducts .

- Elemental Analysis: Validate carbon/hydrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Quinine-Mediated Alcoholysis: Asymmetric induction using chiral catalysts (e.g., quinine or quinidine) in esterification reactions. For example, quinine catalyzes alcoholysis of anhydrides to yield (1R,2S)-configured esters with >90% enantiomeric excess (ee) .

- Diastereoselective Cyclopropanation: Use chiral auxiliaries (e.g., Evans oxazolidinones) to control ring-closure stereochemistry during cyclopropane formation .

- Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

Q. How can chiral resolution methods be optimized for this compound?

Methodological Answer:

- Salt Formation: Co-crystallize the racemic acid with enantiopure bases (e.g., brucine or strychnine) in aqueous tert-butanol. Optimize solvent polarity and cooling rates to enhance diastereomeric salt separation (yield improvement: 15–20%) .

- Chromatographic Resolution: Use simulated moving bed (SMB) chromatography with cellulose triacetate columns for large-scale separations (ee >99%) .

- Controlled Crystallization: Seed the solution with pre-characterized (1R,2S) crystals to induce preferential crystallization, monitored via in-situ Raman spectroscopy .

Q. How to address contradictions in catalytic efficiency data across studies?

Methodological Answer:

- Systematic Reactant Screening: Compare catalytic performance using standardized substrates (e.g., styrene oxide for epoxide ring-opening reactions) to isolate ligand effects .

- DFT Calculations: Model transition states to identify steric/electronic factors influencing enantioselectivity. For example, bulky substituents on the cyclopropane ring may hinder substrate binding .

- Meta-Analysis: Compile kinetic data (e.g., turnover frequency, TOF) from multiple studies to identify outliers caused by solvent polarity or temperature variations .

Q. What computational methods predict its behavior in asymmetric catalysis?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Analyze ligand-substrate docking using software like AutoDock Vina to predict binding affinities and stereochemical outcomes .

- QM/MM Hybrid Models: Combine quantum mechanics (QM) for active-site interactions and molecular mechanics (MM) for protein/environment effects .

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopropane ring .

Q. What are the challenges in mechanistic studies of its reactions?

Methodological Answer:

- Intermediate Trapping: Use low-temperature NMR (-80°C) or freeze-quench techniques to stabilize transient species (e.g., cyclopropane ring-opened intermediates) .

- Isotopic Labeling: Incorporate O or H isotopes to track carboxylate group participation in hydrolysis or esterification .

- In-Situ FTIR: Monitor reaction progress by identifying characteristic C=O stretching frequencies (1680–1720 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.